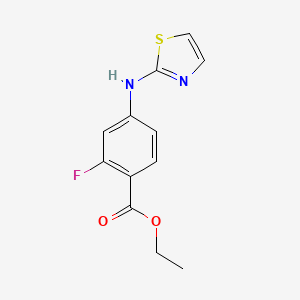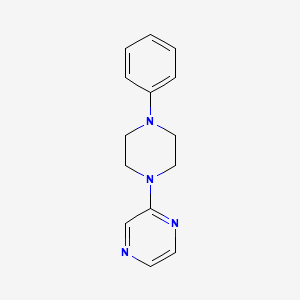
2-(4-Phenylpiperazin-1-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Phenylpiperazin-1-yl)pyrazine, also known as PPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyrazine ring and a phenylpiperazine moiety. PPOP has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
作用机制
Target of Action
The primary target of 2-(4-Phenylpiperazin-1-yl)pyrazine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
2-(4-Phenylpiperazin-1-yl)pyrazine interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a vital role in memory and cognition . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the brain . This increase enhances cognitive functions by modulating the cholinergic neurotransmission . The compound’s action on AChE thus affects the cholinergic neurotransmission pathway, which is critical for learning and memory .
Pharmacokinetics
The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and interact with its target in the brain .
Result of Action
The result of the compound’s action is an enhancement of cognitive functions. By inhibiting AChE and increasing acetylcholine levels, 2-(4-Phenylpiperazin-1-yl)pyrazine can potentially alleviate symptoms of cognitive decline and memory impairment associated with conditions like Alzheimer’s disease .
Action Environment
实验室实验的优点和局限性
2-(4-Phenylpiperazin-1-yl)pyrazine has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT1A receptor, which makes it a useful tool for studying the function of this receptor. 2-(4-Phenylpiperazin-1-yl)pyrazine is also relatively easy to synthesize and can be obtained in moderate to high yields. However, 2-(4-Phenylpiperazin-1-yl)pyrazine has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several potential future directions for research on 2-(4-Phenylpiperazin-1-yl)pyrazine, including the development of new drug candidates based on its structure, the investigation of its potential as a tool for studying other G protein-coupled receptors, and the synthesis of new materials based on its properties. Further studies are also needed to explore the potential side effects and toxicity of 2-(4-Phenylpiperazin-1-yl)pyrazine and to optimize its synthesis and handling procedures.
合成方法
2-(4-Phenylpiperazin-1-yl)pyrazine can be synthesized using different methods, including the reaction of 4-phenylpiperazine with 2-bromo-1,4-dichloropyrazine in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylpiperazine with 2,5-dichloropyrazine in the presence of a copper catalyst. Both methods yield 2-(4-Phenylpiperazin-1-yl)pyrazine in moderate to high yields.
科学研究应用
2-(4-Phenylpiperazin-1-yl)pyrazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-(4-Phenylpiperazin-1-yl)pyrazine has been investigated for its potential as a drug candidate for the treatment of various diseases, including anxiety, depression, and schizophrenia. 2-(4-Phenylpiperazin-1-yl)pyrazine has been shown to have high affinity and selectivity for the serotonin 5-HT1A receptor, which is a target for many psychiatric drugs.
In neuroscience, 2-(4-Phenylpiperazin-1-yl)pyrazine has been used as a tool to study the function of the 5-HT1A receptor and its role in various physiological processes, including cognition, emotion, and sleep. 2-(4-Phenylpiperazin-1-yl)pyrazine has been shown to modulate the activity of the 5-HT1A receptor in a dose-dependent manner, leading to changes in neuronal firing and neurotransmitter release.
In materials science, 2-(4-Phenylpiperazin-1-yl)pyrazine has been used as a building block for the synthesis of new materials with potential applications in optoelectronics and sensing. 2-(4-Phenylpiperazin-1-yl)pyrazine has been shown to exhibit interesting optical and electronic properties, including fluorescence and charge transfer.
属性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-4-13(5-3-1)17-8-10-18(11-9-17)14-12-15-6-7-16-14/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEBEKOTSYJMSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylpiperazin-1-yl)pyrazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

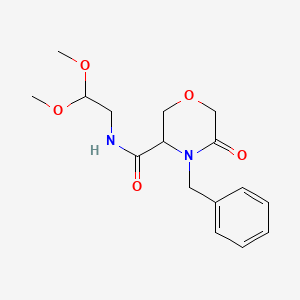
![12-oxo-7a,12-dihydro-14H-isoindolo[2,1-b][4,2]benzothiazocin-5-yl acetate](/img/structure/B2380609.png)
![1-(furan-2-yl)-N-[(3-methylthiophen-2-yl)methyl]methanamine](/img/structure/B2380610.png)
![3-Azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2380611.png)
![3-Cyclopropyl-5-[4-(2-methoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2380612.png)
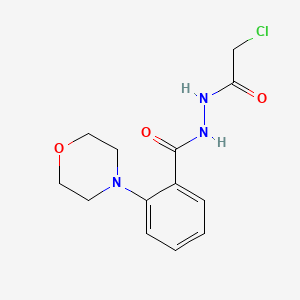
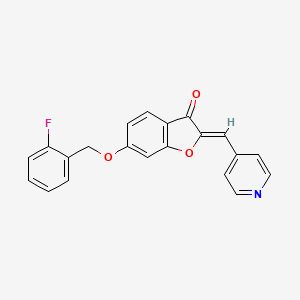
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)piperidine-4-carboxamide oxalate](/img/structure/B2380620.png)
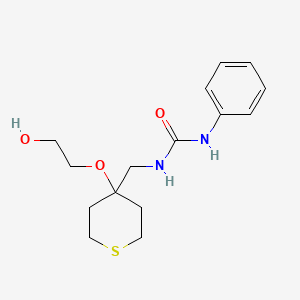
![4-[benzyl(methyl)amino]-6-methyl-N-(4-methylbenzyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2380623.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2380624.png)
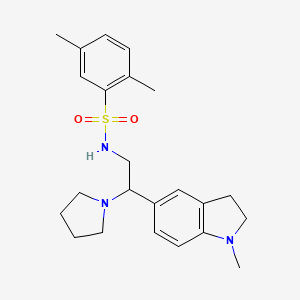
![4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B2380628.png)
